
Olanzapine-d8
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Overview
Description
Olanzapine-d8 is a deuterated form of olanzapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The deuterated version, this compound, is often used as an internal standard in mass spectrometry to quantify olanzapine levels in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olanzapine-d8 involves the incorporation of deuterium atoms into the olanzapine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the following steps:
Formation of the thienobenzodiazepine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of deuterium atoms: Deuterium can be introduced by using deuterated reagents or solvents during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is optimized to achieve high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Olanzapine-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form olanzapine N-oxide.
Reduction: Reduction reactions can convert olanzapine N-oxide back to olanzapine.
Substitution: Substitution reactions can occur at various positions on the thienobenzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Olanzapine N-oxide.
Reduction: Olanzapine.
Substitution: Various substituted derivatives of olanzapine.
Scientific Research Applications
Bioanalytical Applications
1.1 Pharmacokinetic Studies
1.2 Method Development
The use of olanzapine-d8 in method development has been crucial for enhancing sensitivity and specificity in detecting olanzapine. Researchers have reported that employing deuterated standards improves the reliability of bioanalytical methods, allowing for the detection of lower concentrations of olanzapine in complex matrices such as plasma and cerebrospinal fluid .
Drug Interaction Studies
2.1 Understanding Pharmacodynamics
This compound has been utilized to investigate drug interactions and their effects on pharmacokinetics. In studies involving co-administration with other medications, such as lithium or valproate, this compound helped elucidate how these drugs influence the absorption and distribution of olanzapine across different biological compartments . This is particularly important in understanding how concurrent medications can alter therapeutic outcomes.
2.2 Effects on Fetal Development
Research has also explored the impact of olanzapine on fetal development using this compound as a tracer. Studies have indicated that the presence of other medications can significantly affect the transfer of olanzapine to the developing brain in animal models, providing insights into potential developmental risks associated with antipsychotic use during pregnancy .
Clinical Research Applications
3.1 Efficacy Studies
This compound is employed in clinical trials to assess the efficacy and safety of olanzapine formulations. By using this deuterated compound, researchers can accurately measure drug levels and correlate them with therapeutic effects. For example, studies have shown that olanzapine effectively manages symptoms in patients with schizophrenia and bipolar disorder .
3.2 Pharmacogenomics
The application of this compound extends to pharmacogenomic studies aimed at understanding individual responses to treatment based on genetic variations. By analyzing how different genotypes metabolize olanzapine compared to its deuterated form, researchers can identify biomarkers that predict treatment efficacy and adverse effects .
Data Tables
Mechanism of Action
Olanzapine-d8, being a deuterated form of olanzapine, shares the same mechanism of action. Olanzapine exerts its effects by antagonizing multiple neuronal receptors, including:
Dopamine receptors: D1, D2, D3, and D4.
Serotonin receptors: 5HT2A, 5HT2C, 5HT3, and 5HT6.
Alpha-1 adrenergic receptor: .
Histamine receptor H1: .
Muscarinic receptors: M1 to M5.
By blocking these receptors, olanzapine helps in regulating mood, reducing psychotic symptoms, and stabilizing mood swings in patients with schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Similar Compounds
Clozapine: Another atypical antipsychotic with a similar receptor binding profile.
Risperidone: Shares some pharmacological properties with olanzapine but has a different receptor affinity profile.
Quetiapine: Another atypical antipsychotic with a similar mechanism of action
Uniqueness of Olanzapine-d8
This compound is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. This allows for more accurate quantification of olanzapine levels in biological samples, aiding in pharmacokinetic and clinical research .
Biological Activity
Olanzapine-d8 is a deuterated derivative of olanzapine, an atypical antipsychotic widely used in the treatment of schizophrenia and bipolar disorder. This article explores the biological activity of this compound, including its pharmacokinetics, receptor interactions, and metabolic pathways, supported by relevant data and case studies.
Overview of this compound
This compound (CAS 1093380-13-2) retains the core structure of olanzapine but features eight deuterium atoms, which can influence its pharmacokinetic properties and metabolic stability. The molecular formula is C17H12D8N4S with a molecular weight of 320.49 g/mol .
Olanzapine operates primarily as an antagonist at multiple neurotransmitter receptors:
- Dopamine Receptors : It exhibits high affinity for dopamine D2 receptors, effectively blocking dopaminergic transmission in the mesolimbic pathway, which reduces positive symptoms of schizophrenia .
- Serotonin Receptors : Olanzapine also antagonizes serotonin 5-HT2A receptors, contributing to the alleviation of negative symptoms .
- Other Receptors : Additionally, it interacts with adrenergic (α1), histamine (H1), and muscarinic receptors, which may account for some side effects .
Pharmacokinetics
The pharmacokinetic profile of this compound shows some differences compared to its non-deuterated counterpart. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | ~60% |
Volume of Distribution | 1000 L |
Half-Life | 21 to 54 hours (average 30 hours) |
Peak Concentration Time | ~6 hours |
Metabolism | Hepatic (CYP1A2 and CYP2D6) |
This compound's absorption is nearly complete; however, its bioavailability is affected by first-pass metabolism. The extensive hepatic metabolism results in various metabolites, with less than 10% excreted unchanged .
Receptor Binding Affinity
Research indicates that this compound maintains similar binding affinities to key receptors as olanzapine. Studies have shown that doses ≥12 mg can antagonize at least 65% of striatal D2 receptors, while doses >20 mg can achieve over 80% occupancy . This receptor occupancy is crucial for its therapeutic effects.
Case Study: Pharmacokinetics in Special Populations
A study examined the pharmacokinetics of this compound in patients with varying metabolic profiles. Results indicated that polymorphisms in CYP1A2 significantly influenced plasma levels of this compound, highlighting the importance of genetic factors in drug metabolism .
Oxidative Stress Response
In vitro studies have compared the effects of olanzapine and this compound on oxidative stress responses. While olanzapine increased p38 MAPK activation under oxidative conditions, this compound did not show significant differences in caspase activity compared to untreated controls. This suggests that deuteration may alter the compound's responsiveness to oxidative stress challenges .
Properties
IUPAC Name |
2-methyl-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i7D2,8D2,9D2,10D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWDHTXUZHCGIO-UFBJYANTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.